tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H23NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl group, and a methylcarbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Scientific Research Applications
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In studies of enzyme inhibition and protein modification.
Mechanism of Action
While the exact mechanism of action for tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is not clear, compounds with similar structures have been shown to act by binding to the substrate binding site of certain transporters, thereby preventing the uptake of specific molecules into cells.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Alkyl halides, sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl-substituted carbamates.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Uniqueness
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the hydroxycyclohexyl group provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPWHUVXAZZPW-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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